Cas no 1821-20-1 (Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate)

Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 4-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester
- ethyl 4-hydroxy-2-oxochromene-3-carboxylate
- 3-carbethoxy-4-hydroxy-coumarin
- 3-ethoxycarbonyl 4-hydroxycoumarin
- 3-ethoxycarbonyl-4-hydroxycoumarin
- 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
- AC1NS9A9
- AC1NUZB2
- AC1O9ZXZ
- AJ-333
- CBDivE_000144
- NSC59829
- Oprea1_694141
- 2H-1-Benzopyran-3-carboxylic acid, ethyl ester
- 2H-1-BENZOPYRAN-3-CARBOXYLIC ACID, 4-HYDROXY-2-OXO-, ETHYL ESTER
- AB00073639-01
- 3-CARBETHOXY-4-HYDROXYCOUMARIN
- SMR000373083
- CS-0298858
- AB00073639-03
- ethyl4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- F0920-0123
- NSC-59829
- DTXSID60171245
- 1821-20-1
- CHEMBL1402140
- SR-01000395996-1
- NCGC00246171-01
- SCHEMBL8443505
- AJ-333/09217020
- SR-01000395996
- HMS2743B07
- CL-2660
- MLS000770210
- Ethyl 4-hydroxy-2-oxo-2H-1-benzoplyran-3-carboxylate
- NSC 59829
- AKOS000271194
- Z57035393
-
- Inchi: InChI=1S/C12H10O5/c1-2-16-11(14)9-10(13)7-5-3-4-6-8(7)17-12(9)15/h3-6,13H,2H2,1H3
- InChI Key: RAGGBDBRGYOOED-UHFFFAOYSA-N
- SMILES: CCOC(=O)C1=C(C2=CC=CC=C2OC1=O)O
Computed Properties
- Exact Mass: 234.0528
- Monoisotopic Mass: 234.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 72.8Ų
Experimental Properties
- PSA: 72.83
- LogP: 1.67530
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0920-0123-10μmol |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-3mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-10mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-25mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-2mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-5μmol |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-20mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Alichem | A449042007-1g |
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 95% | 1g |
$306.00 | 2023-09-02 | |
Life Chemicals | F0920-0123-4mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0920-0123-5mg |
ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate |
1821-20-1 | 90%+ | 5mg |
$69.0 | 2023-07-28 |
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate Related Literature
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
Additional information on Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 1821-20-1): A Comprehensive Overview
Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate, commonly referred to by its CAS number 1821-20-1, is a chromenone derivative that has garnered significant attention in the field of biomedical research. This compound belongs to a class of benzo-pyrone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The structure of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate features a chromenone core (a bicyclic structure consisting of a benzene ring fused to a pyrone moiety) with hydroxyl and carboxyethyl substituents. The carboxylate group at the 3-position and the hydroxy group at the 4-position play critical roles in determining its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Recent studies have highlighted the compound's potential as a natural product analog with applications in pharmaceuticals and nutraceuticals. Its ability to scavenge free radicals has been explored in the context of oxidative stress-related diseases, such as cardiovascular disorders, neurodegenerative diseases, and cancer.
Research advancements have demonstrated that Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate exhibits significant cytotoxicity against various cancer cell lines. Mechanistic studies suggest that its anticancer effects are mediated through apoptosis induction, cell cycle arrest, and anti-proliferative activity. These findings underscore its potential as a lead compound for the development of novel anticancer agents.
Furthermore, this compound has shown remarkable anti-inflammatory properties by inhibiting key enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (Inducible Nitric Oxide Synthase). This makes it a promising candidate for the treatment of inflammatory diseases, including arthritis, inflammatory bowel disease, and chronic respiratory conditions.
Recent advancements in biopharmaceutical formulations have focused on enhancing the bioavailability and stability of Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate. Novel approaches, such as nanoparticle delivery systems, liposomal encapsulation, and polymeric drug carriers, are being explored to overcome challenges related to its solubility and pharmacokinetics.
Preclinical studies have demonstrated the compound's potential in neuroprotection by reducing oxidative damage and inflammation in animal models of neurodegenerative diseases. This opens up new avenues for its application in central nervous system disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Moreover, Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate has been investigated for its role in immunomodulation. Studies have shown that it can modulate the activity of immune cells, such as T-cells and B-cells, offering potential applications in oncology and autoimmune diseases.
Recent collaborative research efforts between academia and industry have focused on optimizing the synthetic routes for Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate to ensure scalability and cost-effectiveness. Advanced techniques, such as green chemistry and catalytic asymmetric synthesis, are being employed to achieve high yields and purity.
In conclusion, Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate (CAS No. 1821-20-1) represents a promising candidate for drug development across multiple therapeutic areas. Its unique combination of biological activities, chemical versatility, and preclinical efficacy positions it as a valuable tool in the arsenal of modern medicine.
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